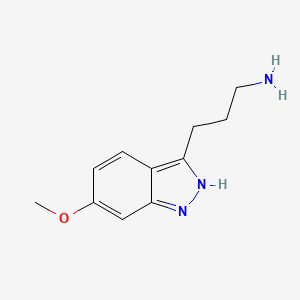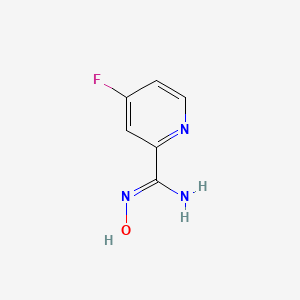
4-Fluoro-N-hydroxypicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-hydroxypicolinimidamide is a fluorinated organic compound with the molecular formula C6H6FN3O It is a derivative of picolinimidamide, where a fluorine atom is substituted at the 4-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Schiemann reaction, which involves the diazotization of 4-aminopyridine followed by fluorination using tetrafluoroborate salts . Another approach is the direct fluorination of picolinimidamide derivatives using electrophilic fluorinating agents such as Selectfluor .
Industrial Production Methods
Industrial production of 4-Fluoro-N-hydroxypicolinimidamide may involve large-scale Schiemann reactions or other fluorination techniques that can be scaled up. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-N-hydroxypicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-Fluoro-N-hydroxypicolinimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways. For example, fluorinated nucleosides can inhibit viral RNA polymerases by mimicking natural substrates .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoropyridine: A simpler fluorinated pyridine derivative.
4-Fluoroaniline: An aromatic amine with a fluorine substituent.
Fluorouracil: A fluorinated pyrimidine used in cancer treatment.
Uniqueness
4-Fluoro-N-hydroxypicolinimidamide is unique due to its combination of a fluorine atom and a hydroxylamine group on a pyridine ring. This structure imparts distinct chemical reactivity and potential biological activity compared to other fluorinated compounds .
Propiedades
Fórmula molecular |
C6H6FN3O |
|---|---|
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
4-fluoro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H6FN3O/c7-4-1-2-9-5(3-4)6(8)10-11/h1-3,11H,(H2,8,10) |
Clave InChI |
XYOYWDHGCWCHNY-UHFFFAOYSA-N |
SMILES isomérico |
C1=CN=C(C=C1F)/C(=N/O)/N |
SMILES canónico |
C1=CN=C(C=C1F)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


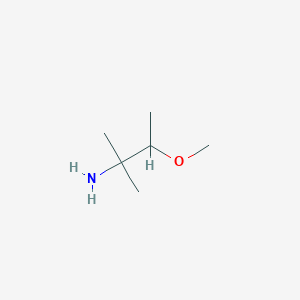

![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
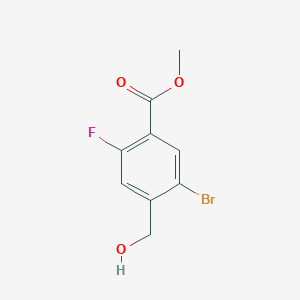

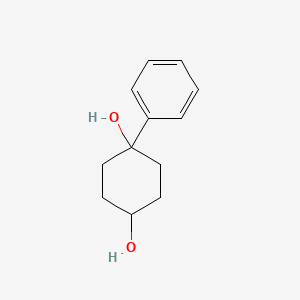
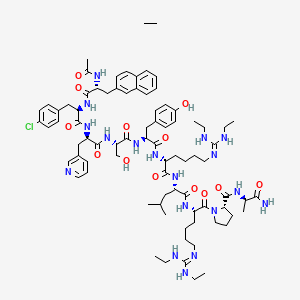


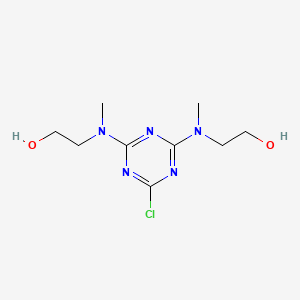
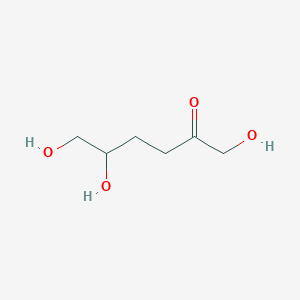

![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
